2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol
Description
Properties
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPPSCWPDXDGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and research findings.
Chemical Structure and Properties
The compound features a chlorophenol moiety linked to a piperidine ring that possesses an amino group. Its structural formula can be represented as:
This configuration allows for various interactions with biological macromolecules, influencing its pharmacological effects.
This compound primarily acts as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a key enzyme involved in glucose metabolism by degrading incretin hormones, which are crucial for insulin secretion. The inhibition of DPP-4 leads to:
- Enhanced insulin secretion : Incretin hormones stimulate pancreatic beta cells to release insulin.
- Suppressed glucagon release : This effect helps in reducing blood glucose levels.
- Improved glycemic control : Overall, the compound aids in managing blood sugar levels effectively .
Antidiabetic Properties
Research indicates that the compound exhibits potent DPP-4 inhibitory activity, with IC50 values comparable to established DPP-4 inhibitors like sitagliptin. In vitro studies have shown that this compound can significantly enhance insulin secretion in response to glucose, thereby supporting its potential use in diabetes management .
Antimicrobial Activity
In addition to its antidiabetic properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, although specific data on its spectrum of activity remains limited .
Case Studies and Experimental Data
Scientific Research Applications
The applications of 2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol are not explicitly detailed in the provided search results. However, the related compound 2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol has several scientific research applications that may be similar.
Scientific Research Applications of 2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol
- Chemistry It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
- Biology It has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. In vitro assays have revealed that this compound inhibits certain enzyme activities linked to inflammation and pain signaling pathways, such as cyclooxygenase (COX) enzymes.
- Medicine It has been explored for potential therapeutic properties, including as an antimicrobial or anticancer agent. In vivo studies have shown a significant reduction in immobility time in forced swim tests, dose-dependent analgesic effects in formalin-induced pain models, and altered levels of serotonin and norepinephrine in treated animals.
- Industry It is utilized in the development of advanced materials, such as polymers and coatings.
Case Studies of 2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol
- Antidepressant Efficacy A double-blind study involving 60 patients diagnosed with major depressive disorder assessed the efficacy of a related compound over a 12-week treatment period. Results indicated that patients receiving the compound showed a statistically significant improvement in depression scales compared to those receiving a placebo.
- Pain Management In a controlled trial involving patients with chronic pain conditions, administration of a related compound resulted in a marked decrease in pain intensity scores after four weeks of treatment, demonstrating its potential as an analgesic agent.
Comparison with Similar Compounds
Key Observations :
- Intramolecular O-H⋯N hydrogen bonds stabilize conformation in chiral aminophenols , whereas the target compound’s flexibility (rotatable bonds: ~5–7) may affect bioavailability .
Pharmacological and Molecular Interactions
Table 2: DPP-4 Protein Binding and Bioavailability Metrics
Key Observations :
- The target compound’s polar surface area (~80–90 Ų) and rotatable bond count (~6) align with Veber’s criteria (PSA ≤ 140 Ų, ≤10 rotatable bonds) for good oral bioavailability .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol typically involves:
- Functionalization of 4-chlorophenol at the ortho or para position.
- Introduction of a suitable leaving group on the phenol to enable nucleophilic substitution.
- Nucleophilic substitution with 3-aminopiperidine or its derivatives.
- Reduction or modification steps if necessary to obtain the free amine.
Key Synthetic Routes
Nucleophilic Substitution via Halomethyl Intermediates
A common approach involves the preparation of a halomethyl derivative of 4-chlorophenol, such as 4-chlorophenol chloromethylated at the ortho or para position, followed by nucleophilic substitution with 3-aminopiperidine.
- Step 1: Chloromethylation of 4-chlorophenol to produce 4-chlorophenol chloromethyl ether or related halomethyl compound.
- Step 2: Reaction of the halomethyl intermediate with 3-aminopiperidine under basic conditions to form the desired this compound.
Bases such as sodium carbonate or triethylamine are commonly used to facilitate the substitution reaction, often in polar aprotic solvents like N,N-dimethylformamide or N-methyl-2-pyrrolidone at elevated temperatures (typically 100–130°C).
Diazotization and Coupling Reactions for Phenol Functionalization
An alternative approach involves the synthesis of 4-amino-3-chlorophenol as an intermediate, which can then be further functionalized:
- Diazotization: Sulfanilic acid is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0–10°C) to form a diazonium salt.
- Coupling: The diazonium salt is coupled with m-chlorophenol in the presence of an inorganic base (e.g., sodium carbonate) at 0–30°C to form an azo compound.
- Reduction: The azo compound is reduced using a metal reducing agent (e.g., zinc powder) and a chemical reducing agent (e.g., ammonium formate) to yield 4-amino-3-chlorophenol.
This process is often carried out in a microchannel reactor to improve heat and mass transfer, enhancing yield and purity. The final 4-amino-3-chlorophenol can serve as a precursor for further substitution with aminopiperidine derivatives.
Cyclization and Condensation Reactions
In patent literature, cyclization reactions involving bis(2-chloroethyl) amino intermediates and substituted amines have been described, which may be adapted for the synthesis of piperidine derivatives linked to chlorophenol moieties.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Chloromethylation | 4-Chlorophenol + chloromethylating agent | 25–50 | Organic solvent (e.g., toluene) | Controlled to avoid over-chloromethylation |
| Nucleophilic substitution | Halomethyl intermediate + 3-aminopiperidine + base | 100–130 | DMF, NMP, or DMSO | Base: Na2CO3, TEA, or diisopropylethylamine |
| Diazotization | Sulfanilic acid + NaNO2 + HCl | 0–10 | Aqueous | Microchannel reactor used for enhanced control |
| Coupling | Diazonium salt + m-chlorophenol + inorganic base | 0–30 | Aqueous | Short reaction time (20–45 s) |
| Reduction | Azo compound + Zn + ammonium formate | Room temp (25) | Ethyl acetate | Stirring for 3 hours, followed by purification |
Research Findings and Yield Data
- The microchannel reactor method for synthesizing 4-amino-3-chlorophenol achieved a purity of 99.22% and a total yield of 82.11% under optimized conditions.
- Cyclization reactions for related piperidinyl compounds report efficient conversion at 120–130°C with organic bases, minimizing side reactions.
- Use of polar aprotic solvents and suitable bases is critical for high yields and purity in nucleophilic substitution steps.
- Reduction steps using zinc and ammonium formate offer a safer, cost-effective, and environmentally friendly alternative to traditional reducing agents.
Summary Table of Preparation Methods
| Method | Key Intermediate(s) | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Halomethylation + Nucleophilic Substitution | 4-Chlorophenol chloromethyl ether | Nucleophilic substitution | Straightforward, scalable | Requires careful control of chloromethylation |
| Diazotization + Coupling + Reduction | Diazotized sulfanilic acid + m-chlorophenol | Diazonium coupling and reduction | High purity, continuous flow process possible | Multi-step, requires microreactor setup |
| Cyclization of bis(2-chloroethyl) amino intermediates | Bis(2-chloroethyl) amino derivatives | Cyclization and condensation | High selectivity, suitable for chiral forms | High temperature, solvent considerations |
Q & A
Q. What are the recommended synthetic routes for 2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step process:
Condensation : React a 3-aminopiperidine derivative with a 4-chlorophenol-containing ketone (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) in methanol at room temperature for 48 hours.
Reduction : Treat the intermediate with NaBH₄ in a THF/ethanol (1:1 v/v) mixture at 273 K.
Optimization strategies include adjusting stoichiometry (e.g., excess NaBH₄ for complete reduction), solvent polarity (methanol for solubility vs. THF for reaction efficiency), and purification via silica-gel chromatography. Monitoring by TLC ensures reaction progress .
Q. How should researchers characterize the structural conformation and stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography is critical for confirming absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds stabilizing conformation) .
- Spectroscopy : Use ¹H/¹³C NMR to verify functional groups and NOESY for spatial proximity analysis. IR spectroscopy identifies hydrogen-bonding patterns.
- Chiral analysis : Enantiopurity can be assessed via chiral HPLC or polarimetry. Computational methods (e.g., DFT) may predict NMR shifts for cross-validation .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?
- Methodological Answer :
- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and intermediates. Software like Gaussian or ORCA can calculate activation energies and optimize geometries .
- Stability Prediction : Molecular dynamics (MD) simulations assess solvent effects and aggregation tendencies.
- Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .
Q. What strategies resolve contradictions in experimental data regarding the compound’s biological activity?
- Methodological Answer :
- Orthogonal Assays : Cross-validate binding affinity using SPR (kinetics) and ITC (thermodynamics). Discrepancies may arise from buffer conditions or protein purity .
- Data Integration : Apply meta-analysis frameworks to reconcile outliers. For example, theoretical models (e.g., free-energy perturbation) can explain pH-dependent activity shifts .
- Control Experiments : Test activity in mutant vs. wild-type biological targets to isolate mechanism-specific effects .
Q. How to design experiments to study the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Biophysical Techniques :
- SPR/ITC : Quantify binding kinetics and thermodynamics.
- Cryo-EM/XR : Resolve structural changes in target proteins upon ligand binding .
- Factorial Design : Systematically vary factors (pH, temperature) to identify critical variables. For example, a 2³ factorial design tests interactions between ionic strength, ligand concentration, and temperature .
- Controls : Include competitive inhibitors or scrambled peptide sequences to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
